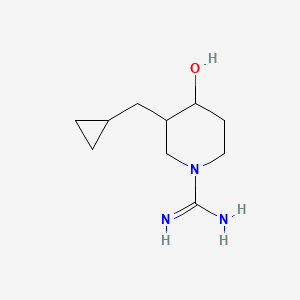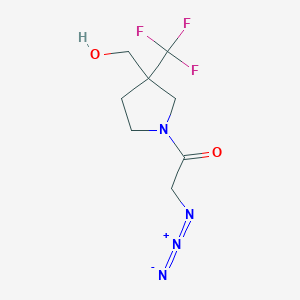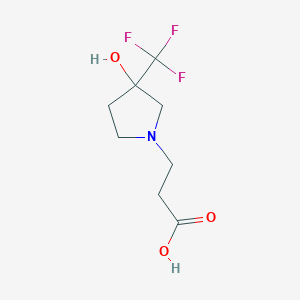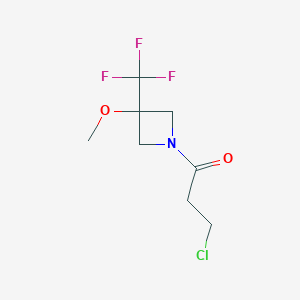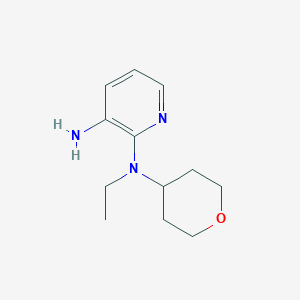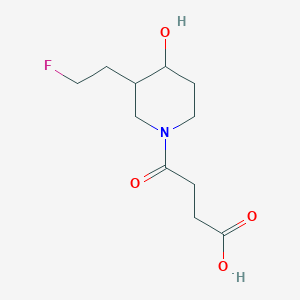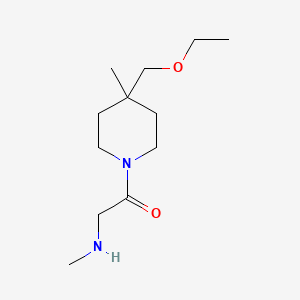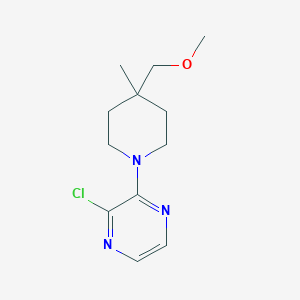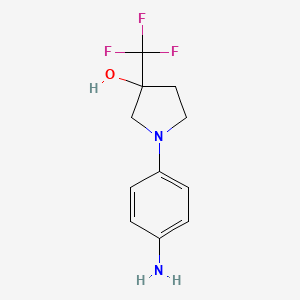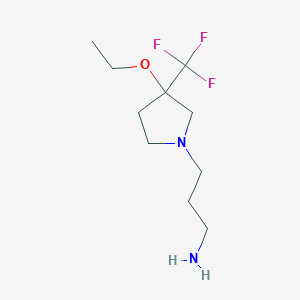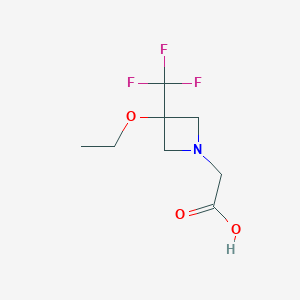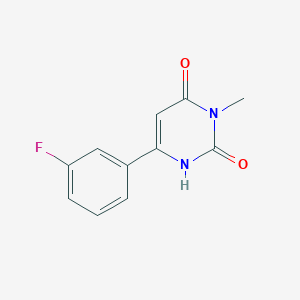
6-(3-Fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
説明
6-(3-Fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (6-FPM-THP) is a novel compound that has been studied extensively in recent years due to its potential applications in scientific research. 6-FPM-THP is a derivative of tetrahydropyrimidine (THP) and has a unique chemical structure that makes it suitable for a variety of research applications. This compound has been studied for its potential use in drug development, molecular imaging, and other scientific research applications.
科学的研究の応用
Molecular Structure and Interaction Analysis
A study by Li et al. (2005) delved into the molecular structures of various trifluoromethyl-substituted compounds, including a derivative closely related to 6-(3-Fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. The research focused on understanding the dihedral angles and distances between atoms in these molecules, contributing to the field of crystallography and molecular design. The findings revealed specific interactions, such as C-H...O, which play a crucial role in forming molecular sheets, a fundamental aspect in material science and drug design (Li et al., 2005).
Synthesis and Chemical Properties
Research by Rubinov et al. (2008) explored the synthesis and chemical properties of N-substituted 6-methyl-1,2,3,4-tetrahydropyridine-2,4-diones, closely related to the compound . The study highlighted methods to produce 4-O-acyl derivatives and their subsequent reactions to form enamino derivatives, providing valuable insights into the chemical behavior and potential applications of such compounds in synthesizing new materials or pharmaceuticals (Rubinov et al., 2008).
Supramolecular Assemblies
A study on pyrimidine derivatives by Fonari et al. (2004) investigated their potential as ligands for co-crystallization with macrocyclic compounds, leading to novel 2D and 3D hydrogen-bonded supramolecular assemblies. This research is particularly relevant in the development of new materials with potential applications in nanotechnology, catalysis, and molecular electronics (Fonari et al., 2004).
Antimicrobial Activity
Vlasov et al. (2015) synthesized and evaluated the antimicrobial activity of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, demonstrating the potential of such compounds in developing new antimicrobial agents. This research contributes to the ongoing search for novel therapeutics to combat resistant microbial strains (Vlasov et al., 2015).
Electrocatalytic Applications
Elinson et al. (2021) described an electrocatalytic method for synthesizing spirobarbituric dihydrofurans from derivatives similar to 6-(3-Fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. This novel approach underscores the compound's utility in green chemistry and organic synthesis, offering a more sustainable and efficient pathway for generating complex molecules (Elinson et al., 2021).
特性
IUPAC Name |
6-(3-fluorophenyl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-14-10(15)6-9(13-11(14)16)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRHBISHAXJHJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



